Methyl 5-Bromo-3-chloro-2-thiophene carboxylate
Description
Methyl 5-Bromo-3-chloro-2-thiophene carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine and chlorine substituents on the thiophene ring, along with a methyl ester functional group.
Properties
IUPAC Name |
methyl 5-bromo-3-chlorothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFLHAZJPKHZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromo-3-chloro-2-thiophene carboxylate typically involves the bromination and chlorination of thiophene derivatives followed by esterification. One common method includes the bromination of 2-thiophenecarboxylic acid, followed by chlorination and subsequent esterification with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentration is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromo-3-chloro-2-thiophene carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted thiophene derivatives.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-Bromo-3-chloro-2-thiophene carboxylate has garnered attention for its potential biological activities:
- Antimicrobial Activity : Studies indicate significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 40 |
| S. aureus | 30 |
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against prostate cancer cell lines (PC3 and DU145), with IC50 values indicating its potency:
| Cell Line | IC50 (µg/mL) |
|---|---|
| PC3 | 26.43 ± 2.1 (72 h) |
| DU145 | 41.85 ± 7.8 (72 h) |
The mechanism of action appears to involve apoptosis induction and disruption of cellular processes through covalent interactions with biomolecules .
Organic Synthesis
This compound serves as a versatile building block for the synthesis of more complex thiophene derivatives, which can be utilized in the development of pharmaceuticals and agrochemicals. Its reactive halogen substituents facilitate various substitution reactions, allowing for the introduction of different functional groups.
Materials Science
In materials science, this compound is explored for its potential use in organic semiconductors and other advanced materials due to its electronic properties derived from the thiophene structure .
Prostate Cancer Study
A detailed investigation into the effects of this compound on prostate cancer cell lines revealed significant reductions in cell viability over time, underscoring its potential as an anticancer agent.
Antimicrobial Efficacy Assessment
Another study evaluated its antimicrobial properties against a panel of bacterial strains, confirming that it exhibited comparable or superior activity to standard antibiotics like ceftriaxone .
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-3-chloro-2-thiophene carboxylate involves its interaction with various molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Bromo-3-chlorothiophene carboxylate
- Methyl 5-Bromo-2-chlorothiophene carboxylate
- Methyl 3-Bromo-2-chlorothiophene carboxylate
Uniqueness
Methyl 5-Bromo-3-chloro-2-thiophene carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the thiophene ring, which influences its chemical reactivity and biological activity.
Biological Activity
Methyl 5-bromo-3-chloro-2-thiophene carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and case studies.
- Chemical Formula : C₆H₄BrClO₂S
- Molecular Weight : 255.52 g/mol
- Structure : The compound features a thiophene ring substituted with bromine and chlorine atoms, which are critical for its biological activity.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. For example, studies have shown that thiophene derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 40 µg/mL |
| S. aureus | 30 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has demonstrated cytotoxic effects against several cancer cell lines, including prostate cancer cells (PC3 and DU145). The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating its potency:
| Cell Line | IC50 (µg/mL) |
|---|---|
| PC3 | 26.43 ± 2.1 (72 h) |
| DU145 | 41.85 ± 7.8 (72 h) |
The mechanism of action appears to involve the induction of apoptosis and disruption of cellular processes through the formation of covalent bonds with nucleophilic sites on biomolecules .
The unique positioning of the bromine and chlorine substituents enhances the reactivity of this compound, allowing it to interact with various molecular targets. This interaction can lead to:
- Inhibition of Enzyme Activity : By forming covalent bonds with active site residues.
- Disruption of Cellular Processes : Such as cell cycle progression and apoptosis induction.
Case Studies
- Prostate Cancer Study : A study investigated the effects of this compound on prostate cancer cell lines (PC3 and DU145). The results indicated that the compound significantly reduced cell viability in a time-dependent manner, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial activity against a panel of bacterial strains. The results confirmed that this compound exhibited comparable or superior activity compared to standard antibiotics like ceftriaxone .
Comparative Analysis with Similar Compounds
This compound can be compared with other thiophene derivatives to understand its unique biological profile:
| Compound Name | Biological Activity |
|---|---|
| Methyl 2-Bromo-3-chlorothiophene | Moderate anticancer activity |
| Methyl 5-Bromo-2-chlorothiophene | Antimicrobial but less potent |
| Methyl 3-Bromo-2-chlorothiophene | Lower cytotoxicity |
The positioning of halogen substituents plays a crucial role in determining the biological activity of these compounds.
Q & A
Q. What are the recommended synthetic routes for Methyl 5-Bromo-3-chloro-2-thiophene carboxylate, and how can reaction conditions be optimized?
The synthesis of halogenated thiophene derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, bromination and chlorination of thiophene precursors can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (e.g., 0–25°C). Solvent choice (e.g., THF or DMF) and catalysts (e.g., Lewis acids) significantly influence regioselectivity . Reaction progress should be monitored via TLC or HPLC, as demonstrated in analogous syntheses of 5-bromo-2-thiophenecarboxylic acid derivatives . Post-synthesis, column chromatography with silica gel is recommended for purification, as described in protocols for isolating dispirophosphazenes .
Q. How should researchers characterize the purity and structural identity of this compound?
Key characterization methods include:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm substitution patterns on the thiophene ring.
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and halogen isotopic patterns.
- X-ray crystallography for unambiguous structural determination. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for small molecules with halogen substituents .
- Melting point analysis : Compare observed values (e.g., ~121–155°C for related bromothiophene carboxylic acids ) to literature data to assess purity.
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of the thiophene ring, and how can computational chemistry aid in predicting reaction outcomes?
Regioselectivity in polyhalogenated thiophenes is influenced by electronic (e.g., electron-withdrawing carboxylate groups) and steric factors. For this compound, the carboxylate group at position 2 directs electrophilic substitution to positions 4 or 4. Computational tools like DFT (Density Functional Theory) can model charge distribution and frontier molecular orbitals to predict reactive sites. For example, studies on 5-bromo-2-chlorobenzoic acid derivatives used such methods to rationalize substitution patterns .
Q. How do steric and electronic effects of bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Bromine’s lower electronegativity compared to chlorine makes it a better leaving group in Pd-catalyzed couplings. However, steric hindrance from the methyl ester at position 2 may slow transmetallation. Researchers should optimize catalyst systems (e.g., Pd(PPh₃)₄ or XPhos) and bases (e.g., K₂CO₃) using kinetic studies, as seen in analogous syntheses of brominated benzothiophenes . Reaction monitoring via in-situ IR or GC-MS is critical to identify intermediates and byproducts.
Q. What strategies can resolve contradictions in crystallographic data for halogenated thiophene derivatives?
Discrepancies in bond lengths or angles may arise from disorder in halogen positions or solvent inclusion. SHELXL’s TWIN and BASF commands can model twinning or anisotropic displacement parameters . For example, refinement of 3-(bromomethyl)-5-chlorobenzo[b]thiophene required careful handling of thermal motion in bromine atoms . High-resolution data (≤0.8 Å) and low-temperature (e.g., 100 K) measurements improve accuracy.
Methodological Considerations
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Expose the compound to buffers (pH 1–13) at 40–60°C and analyze degradation via HPLC.
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for similar halogenated thiophenes ).
- Light sensitivity : Use UV-Vis spectroscopy to monitor photodegradation under controlled irradiation.
Q. What analytical techniques are suitable for detecting trace impurities in this compound?
- GC-MS or LC-MS for volatile or semi-volatile impurities.
- Ion chromatography to quantify halide byproducts (e.g., residual Br⁻ or Cl⁻).
- Elemental analysis to confirm stoichiometry, particularly for halogen content.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
